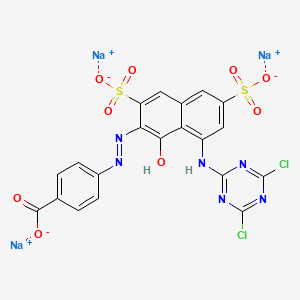

C.I. Reactive Red 11

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

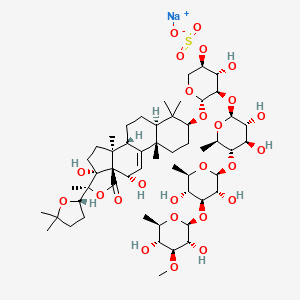

C.I. Reactive Red 11 is a reactive dye that can be used in the manufacture of textile and paper products . It has been shown to have optimum reactivity with anionic groups, such as sulfonic acid and carboxylate, at pH levels between 2-11 .

Synthesis Analysis

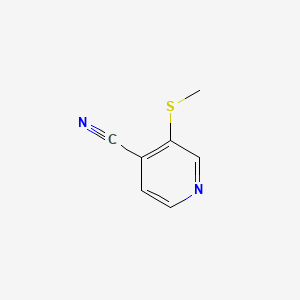

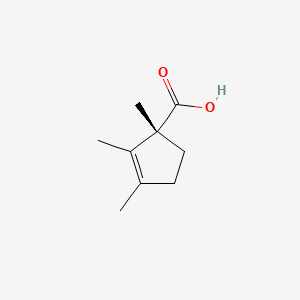

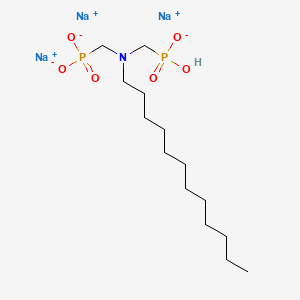

The synthesis of C.I. Reactive Red 11 involves diazotization of 4-Aminobenzoic acid in alkaline conditions and coupling with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid, followed by condensation with 2,4,6-Trichloro-1,3,5-triazine .Molecular Structure Analysis

The molecular formula of C.I. Reactive Red 11 is C20H9Cl2N6Na3O9S2 . It belongs to the single azo class .Chemical Reactions Analysis

The reactivity and stability of a bis(monochloro-s-triazine) reactive dye (C.I. Reactive Red 120) between 90 and 130°C at various pH values were studied using HPLC . The obtained rate constants for the hydrolysis of the dye show that the reactivity in the range of 100°C to 130°C and at pH values lower than 10.0 is close to the reactivity at 90°C and pH 11.0 .Physical And Chemical Properties Analysis

C.I. Reactive Red 11 is a purplish-red powder . It has a molecular weight of 681.33 . It exhibits optimum reactivity with anionic groups, such as sulfonic acid and carboxylate, at pH levels between 2-11 .Applications De Recherche Scientifique

Electrochemical Degradation : A study investigated the electrochemical degradation of azo dyes like C.I. Reactive Red on electrodes, examining variables like current density, initial pH, and dye concentration. The degradation pathways were explored using gas chromatography and ion chromatography, proposing a possible degradation pathway for these dyes in aqueous solution (Song et al., 2010).

Molecular Docking and DNA Interaction : Another research applied molecular docking techniques to explore how C.I. Acid Red 73, a related azo dye, interacts with DNA. The study found that the dye could bind to the minor groove of DNA, indicating potential implications for understanding its toxicity and effects on biological systems (Guo, Yue, & Gao, 2011).

Biodegradation by Bacteria : A study on the biodegradation of Reactive Red dyes identified Pseudomonas aeruginosa as an efficient decolorizing agent. The research highlighted the bacteria's capability to degrade different reactive dyes and industrial effluents, suggesting its potential in environmental remediation (Sheth & Dave, 2009).

Adsorption and Coagulation Processes : Research has also explored the removal of reactive dyes from wastewater using coagulation and activated carbon adsorption methods. These studies provide insights into optimizing conditions for efficient dye removal and understanding the interactions between dyes and adsorbents (Papić et al., 2004).

Photocatalysis and Ozonation : Studies have been conducted on the degradation of C.I. Reactive Red dyes through photocatalysis and ozonation. These methods focus on understanding the reaction intermediates and pathways during the degradation process, providing insights into potential applications for wastewater treatment (Zhang, Yediler, & Liang, 2007).

Cathodic Stripping Voltammetry Analysis : Another approach includes the use of cathodic stripping voltammetry for detecting reactive dyes at nanomolar levels, which can be important for monitoring environmental contamination (Guaratini, Fogg, & Zanoni, 2001).

Safety and Hazards

Propriétés

IUPAC Name |

trisodium;4-[[8-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-hydroxy-3,6-disulfonatonaphthalen-2-yl]diazenyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12Cl2N6O9S2.3Na/c21-18-24-19(22)26-20(25-18)23-12-7-11(38(32,33)34)5-9-6-13(39(35,36)37)15(16(29)14(9)12)28-27-10-3-1-8(2-4-10)17(30)31;;;/h1-7,29H,(H,30,31)(H,32,33,34)(H,35,36,37)(H,23,24,25,26);;;/q;3*+1/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTDTYPUWMMIHGW-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=NC(=NC(=N4)Cl)Cl)O.[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H9Cl2N6Na3O9S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

681.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

C.I. Reactive Red 11 | |

CAS RN |

12226-08-3 |

Source

|

| Record name | Procion Brilliant Red H8-BS | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012226083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Reactive Red 11 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REACTIVE RED 11 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S99859O21N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,3,4,6,7,8,9-Octafluoro-5,5-diphenyl-5H-dibenzo[b,d]germole](/img/structure/B576852.png)

![1,1'-[Peroxybis(carbonyloxy)]bis(4-chlorobutane)](/img/structure/B576859.png)